molecular formula C7H17O4P B1338791 Diethyl (ethoxymethyl)phosphonate CAS No. 10419-80-4

Diethyl (ethoxymethyl)phosphonate

Cat. No. B1338791
CAS RN: 10419-80-4
M. Wt: 196.18 g/mol
InChI Key: PELDURRTQRGRMV-UHFFFAOYSA-N
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Description

Diethyl (ethoxymethyl)phosphonate, also known as DEP, is a phosphonate compound commonly used in laboratory experiments. It is a colorless, odorless liquid that is soluble in water and has a boiling point of approximately 150°C. DEP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in polymer synthesis, and as a reactant in biochemical reactions. Additionally, DEP has been studied for its potential biochemical and physiological effects.

Safety and Hazards

Diethyl (ethoxymethyl)phosphonate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Mechanism of Action

Target of Action

Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound . It has been found to interact with targets such as Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase . These targets play crucial roles in various biological processes. For instance, the antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .

Mode of Action

It is known that phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential . They often inhibit enzymes utilizing various phosphates as substrates . The phosphonate functional group remains a cornerstone of modern organic chemistry .

Biochemical Pathways

Phosphonates, including this compound, are involved in various biochemical pathways. They are commonly used as analogues of amino acids . As phosphonates present enhanced resistance towards hydrolysis, the phosphonate moiety has proven very useful in the development of potential drugs and agrochemicals . .

Pharmacokinetics

It is known that the bioavailability of phosphonates can be improved by transforming them into an appropriate prodrug by derivatizing their charged functionalities . Prodrugs with suitable pharmacokinetics include amino acid phosphoramidates, pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, alkyl and alkoxyalkyl esters, salicylic esters, (methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) esters and peptidomimetic prodrugs .

Result of Action

Phosphonates, in general, have been found to exhibit interesting biological activities . They are used in the development of potential drugs and agrochemicals due to their enhanced resistance towards hydrolysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the synthesis of phosphonates relies on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . These methods lead to symmetric phosphonates .

properties

IUPAC Name

1-(diethoxyphosphorylmethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELDURRTQRGRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520370
Record name Diethyl (ethoxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10419-80-4
Record name Diethyl (ethoxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (Ethoxymethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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